N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a carbohydrazide group, and a dichlorophenyl moiety. It is often studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with pyridine-3-carbohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.
Scientific Research Applications
N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine-3-carbohydrazide derivatives and Schiff bases with comparable structures . Examples include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
What sets N’-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE apart is its unique combination of a dichlorophenyl moiety and a pyridine ring, which may contribute to its distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C20H15Cl2N3O2 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-17-6-5-16(19(22)10-17)13-27-18-7-3-14(4-8-18)11-24-25-20(26)15-2-1-9-23-12-15/h1-12H,13H2,(H,25,26)/b24-11+ |
InChI Key |
HTJGRKXWVHMGNZ-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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